

Application Notes and Protocols for Carbocisteine-13C3 in Drug Metabolism Studies

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Compound of Interest		
Compound Name:	Carbocisteine-13C3	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Carbocisteine-13C3**, a stable isotope-labeled analog of Carbocisteine, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of a stable isotope label allows for precise quantification and differentiation between the administered drug and its endogenous counterparts, making it an invaluable tool in modern drug development.

Introduction to Carbocisteine and the Role of Stable Isotopes

Carbocisteine is a mucolytic drug used to relieve the symptoms of respiratory disorders characterized by excessive or viscous mucus.[1][2] Understanding its metabolic fate is crucial for optimizing dosing regimens and ensuring patient safety.[3] The primary metabolic pathways for Carbocisteine include acetylation, decarboxylation, and sulfoxidation.[1][2][4][5] However, significant inter-individual variability exists, largely due to genetic polymorphisms in sulfoxidation capacity.[1][2][4]

Stable isotope labeling, utilizing isotopes such as Carbon-13 (¹³C), offers a safe and effective method to trace the metabolic journey of drugs like Carbocisteine.[3][6][7][8] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for clinical studies.[8][9] **Carbocisteine-13C3**, with three ¹³C atoms, serves as an ideal internal standard in mass



spectrometry-based bioanalytical methods, ensuring high accuracy and precision in quantifying Carbocisteine in biological matrices.[10][11]

Key Applications of Carbocisteine-13C3

- Pharmacokinetic (PK) Studies: Carbocisteine-13C3 is primarily used as an internal standard for the accurate determination of Carbocisteine concentrations in plasma, serum, and urine over time. This allows for the precise calculation of key PK parameters.
- Bioequivalence (BE) Studies: In BE studies comparing different formulations of Carbocisteine, Carbocisteine-13C3 ensures the reliability of the analytical data.
- Metabolite Identification: While not its primary use, co-administration of labeled and unlabeled Carbocisteine can aid in distinguishing drug-derived metabolites from endogenous molecules in complex biological samples.

Experimental Protocols

The following protocols are representative methodologies for the use of **Carbocisteine-13C3** in a typical pharmacokinetic study.

3.1. Protocol: Quantification of Carbocisteine in Human Plasma using LC-MS/MS with Carbocisteine-13C3 as an Internal Standard

This protocol outlines a robust method for determining Carbocisteine concentrations in human plasma for pharmacokinetic analysis.[10][11]

Objective: To accurately measure the concentration of Carbocisteine in human plasma samples following oral administration.

Materials and Reagents:

- Carbocisteine (analytical standard)
- Carbocisteine-13C3 (internal standard)
- Human plasma (with anticoagulant, e.g., heparin)[12]



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., Luna 5u HILIC 200A, 150 x 4.6 mm)[10][11]

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of Carbocisteine in a suitable solvent (e.g., methanol/water).
 - Prepare a 1 mg/mL stock solution of Carbocisteine-13C3 in the same solvent.
 - From the stock solutions, prepare a series of working standard solutions of Carbocisteine for the calibration curve and quality control (QC) samples by serial dilution.
 - Prepare a working solution of Carbocisteine-13C3 (internal standard, IS) at an appropriate concentration.
- Sample Preparation (Solid Phase Extraction):[10][11]
 - Thaw plasma samples to room temperature.
 - \circ To 200 μL of plasma, add 50 μL of the **Carbocisteine-13C3** IS working solution and vortex briefly.



- Condition the SPE cartridge according to the manufacturer's instructions.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analyte and internal standard with an appropriate elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: Luna 5u HILIC 200A (150 x 4.6 mm)[10][11]
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 10 μL
 - Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:
 - Carbocisteine: Monitor the appropriate parent > daughter ion transition (e.g., m/z 180.0 > 89.0)[12]
 - Carbocisteine-13C3: Monitor the corresponding transition, which will be shifted by +3 Da (e.g., m/z 183.0 > 92.0).
 - Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.



• Data Analysis:

- Construct a calibration curve by plotting the peak area ratio
 (Carbocisteine/Carbocisteine-13C3) against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of Carbocisteine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of **Carbocisteine-13C3** allows for the generation of high-quality data for pharmacokinetic analysis.

Table 1: Representative Pharmacokinetic Parameters of Carbocisteine in Healthy Volunteers

Parameter	Symbol	Value	Unit
Time to Peak Concentration	Tmax	1 - 2	hours
Peak Plasma Concentration	Cmax	8.2 (after 750 mg dose)	μg/mL
Elimination Half-Life	t½	1.4 - 2.5	hours
Volume of Distribution	Vd	~60 - 105	L
Bioavailability	F	<10	%

Data compiled from multiple sources.[1][4][5][10]

Table 2: LC-MS/MS Method Validation Parameters



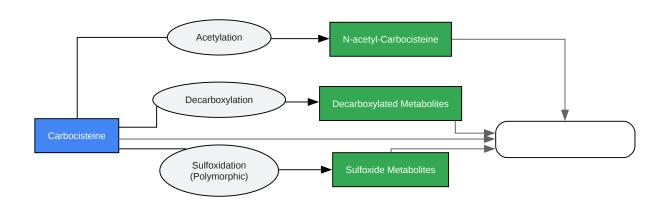
Parameter	Value
Linearity Range	52.27 - 5301.83 μg/mL
Lower Limit of Quantification (LLOQ)	52.27 μg/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (% bias)	Within ±15%
Recovery	> 85%

Data is representative of a validated bioanalytical method.[10][11]

Visualizations

Diagram 1: Metabolic Pathways of Carbocisteine

The following diagram illustrates the primary metabolic routes of Carbocisteine in the body.



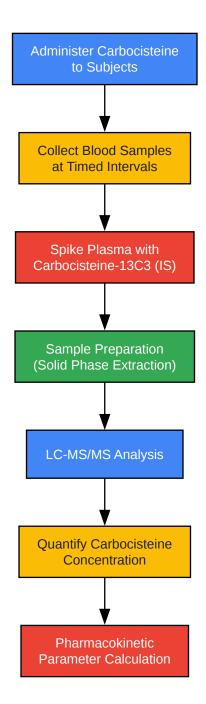
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Caption: Major metabolic pathways of Carbocisteine.

Diagram 2: Experimental Workflow for a Pharmacokinetic Study



This diagram outlines the logical flow of a typical pharmacokinetic study utilizing **Carbocisteine-13C3**.



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Caption: Workflow for a Carbocisteine PK study.



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